molecular formula C17H14ClNO2 B1595396 ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate CAS No. 21139-32-2

ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

Cat. No. B1595396
CAS RN: 21139-32-2
M. Wt: 299.7 g/mol
InChI Key: FSLOLRKVZPTMHC-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C17H14ClNO2 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate consists of an indole ring substituted with a chlorine atom and a phenyl group . The InChI code for this compound is 1S/C17H14ClNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate are not detailed in the available resources, indole derivatives are known to be involved in a variety of chemical reactions . For instance, they can be used as reactants for the synthesis of oxazino[4,3-a]indoles via cascade addition-cyclization reactions .


Physical And Chemical Properties Analysis

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a solid substance . It has a molecular weight of 299.76 g/mol . The InChI code for this compound is 1S/C17H14ClNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a chemical intermediate involved in various synthesis processes. One such process includes the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. This compound can be transformed into different chemical structures, such as debenzoylated hydrazide and N-(5-chloro-1H-indol-3-yl)benzamide, via various chemical reactions (Cucek & Verček, 2008).

Pharmacological Studies and Modulation

  • Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate derivatives have been studied for their role as allosteric modulators. Specifically, derivatives such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide have shown to influence binding affinity and cooperativity in cannabinoid type 1 receptor (CB1). This indicates the compound's relevance in studying receptor-ligand interactions and in the design of receptor modulators (Khurana et al., 2014).

Anti-inflammatory and Analgesic Activities

  • Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate and its derivatives have been examined for their pharmacological activities. A study synthesized various derivatives and screened them for anti-inflammatory and analgesic activities, underscoring the compound's potential in medicinal chemistry (Basavarajaiah & Mruthyunjayaswamya, 2021).

Antibacterial Properties

  • Some derivatives of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate have been synthesized and evaluated for their antibacterial properties. This highlights the potential application of this compound in developing new antibacterial agents (Mir & Mulwad, 2009).

Safety And Hazards

While specific safety and hazard information for ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is not available, it’s important to handle all chemical substances with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLOLRKVZPTMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353298
Record name ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

CAS RN

21139-32-2
Record name Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21139-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MH Abdelrahman, AS Aboraia… - Chemical biology & …, 2017 - Wiley Online Library
… The preparation of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate 22 was achieved by reaction of p-chlorophenyl hydrazine 20 with phenyl pyruvic acid 21 in the presence of p-…
Number of citations: 36 onlinelibrary.wiley.com
G Cihan-Üstündağ, L Naesens, D Şatana… - Monatshefte für Chemie …, 2019 - Springer
… The Fischer indole synthesis was carried out in acidic medium to cyclize 1 into ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate 2 [22]. Subsequent exposure of 2 to an excess of …
Number of citations: 24 link.springer.com
GS Reddy, M Pal - Current Medicinal Chemistry, 2021 - ingentaconnect.com
… Subsequent intramolecular cyclization of 202 under acidic conditions (the Fischer indole synthesis) afforded the ethyl-5-chloro-3-phenyl-1H-indole2-carboxylate (203). On treatment …
Number of citations: 29 www.ingentaconnect.com

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